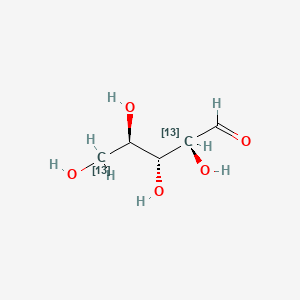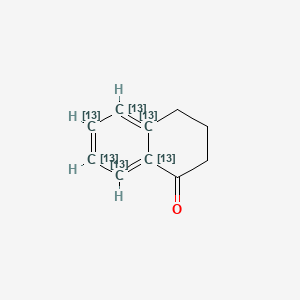
2-(1-Hydroxyethyl) Promazine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyethyl) Promazine-d4 is a deuterated derivative of 2-(1-Hydroxyethyl) Promazine, a compound belonging to the phenothiazine class. Phenothiazines are known for their antipsychotic properties and are commonly used in the treatment of psychiatric disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
準備方法
The preparation of 2-(1-Hydroxyethyl) Promazine-d4 typically involves the oxidation of 2-(1-Hydroxyethyl) Promazine with an oxidizing agent. The reaction conditions can be adjusted according to the specific requirements of the laboratory. Industrial production methods may involve more sophisticated techniques to ensure the purity and yield of the compound .
化学反応の分析
2-(1-Hydroxyethyl) Promazine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-(1-Hydroxyethyl) Promazine-d4 is primarily used in scientific research to study the pharmacokinetics and drug metabolism of phenothiazine derivatives. It is also used in the development of analytical methods for detecting and quantifying phenothiazine metabolites in biological samples. Additionally, this compound is valuable in the study of drug interactions and the mechanisms of action of antipsychotic drugs .
作用機序
The mechanism of action of 2-(1-Hydroxyethyl) Promazine-d4 is similar to that of other phenothiazine derivatives. It acts as an antagonist at dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (types 1 through 5), alpha(1)-receptors, and histamine H1-receptors. The antipsychotic effect is primarily due to its antagonism at dopamine and serotonin receptors .
類似化合物との比較
2-(1-Hydroxyethyl) Promazine-d4 is similar to other phenothiazine derivatives such as acepromazine, chlorpromazine, and promazine. its deuterated form makes it unique for use in pharmacokinetic studies, as the presence of deuterium atoms can influence the metabolic pathways and stability of the compound. This uniqueness allows for more precise studies of drug metabolism and interactions .
Similar Compounds::- Acepromazine
- Chlorpromazine
- Promazine
特性
CAS番号 |
1346603-20-0 |
|---|---|
分子式 |
C19H24N2OS |
分子量 |
332.498 |
IUPAC名 |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChIキー |
ZIJWCRNUEBJMSQ-CZEVESCESA-N |
SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
同義語 |
10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


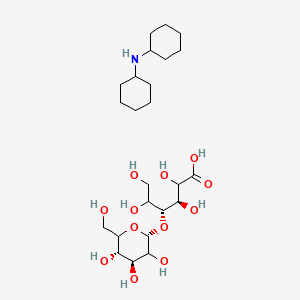
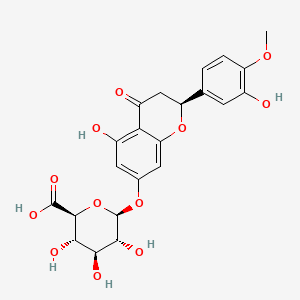
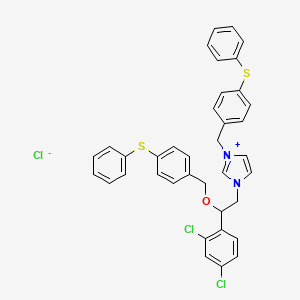
![D-[3-13C]Ribose](/img/structure/B583934.png)
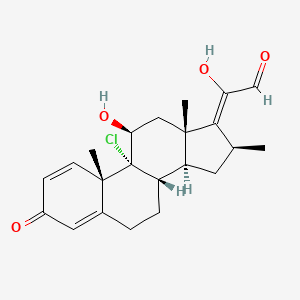
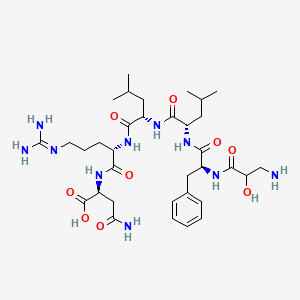
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

